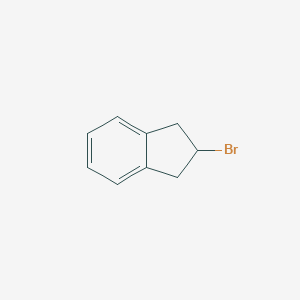
2-bromo-2,3-dihydro-1H-indene
Übersicht
Beschreibung
2-Bromo-2,3-dihydro-1H-indene, also known as 2-bromoindane, is a chemical compound with the CAS Number: 17623-96-0 . It has a molecular weight of 197.07 . It appears as a colorless to pale-yellow solid or liquid .
Synthesis Analysis
The synthesis of 2-bromo-2,3-dihydro-1H-indene involves the enzymatic kinetic resolution with the application of the Kazlauskas rule . The absolute configurations of the stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols were established . Lipases Burkholderia cepacia and Candida Antarctica B (Novozyme 435) were effective as biocatalysts for biocatalytic esterification of 2-bromo-2,3-dihydro-1H-inden-1-ols with isopropylidene acetate .Molecular Structure Analysis
The molecular structure of 2-bromo-2,3-dihydro-1H-indene was studied using X-ray diffraction analysis, as well as NMR using NOE-NMR and Karplus equation . The InChI code for the compound is 1S/C9H9Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 .Chemical Reactions Analysis
The photoreaction of 2-bromo-2,3-dihydro-1H-indene is envisaged to occur through β-cleavage in which homolytic cleavage of C2–Br bond occurs preferentially . This leads to the formation of a mixture of photoproducts depending upon the solvent employed .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-2,3-dihydro-1H-indene include a molecular weight of 197.07 g/mol . The compound has a XLogP3-AA value of 3 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass of the compound is 195.98876 g/mol .Wissenschaftliche Forschungsanwendungen
Retinoic Acid Receptor α Agonists
Specific Scientific Field
Pharmaceutical Sciences, Medicinal Chemistry
Summary of the Application
2-bromo-2,3-dihydro-1H-indene derivatives have been used in the design and synthesis of novel retinoic acid receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity .
Methods of Application or Experimental Procedures
The compounds were synthesized and their receptor binding activity was evaluated. Cell proliferation and cell differentiation assays were used to demonstrate the compounds’ activity .
Results or Outcomes
One of the compounds, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .
Photobehaviour of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones
Specific Scientific Field
Photochemistry
Summary of the Application
2-aryl-2-bromo-1H-indene-1,3(2H)-diones have been studied for their photobehaviour in different solvents .
Methods of Application or Experimental Procedures
Photoirradiation of deoxygenated solutions of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones was carried out under N2 atmosphere in anhydrous alcohol and acetone .
Results or Outcomes
The photoreaction is envisaged to occur through β-cleavage in which homolytic cleavage of C2–Br bond occurs preferentially to furnish the corresponding resonance stabilized 2-aryl-1H-indene-1,3(2H)-dione free radicals .
Synthesis of Indanedione Ethyl Ester
Specific Scientific Field
Organic Chemistry, Synthetic Chemistry
Summary of the Application
2-bromo-2,3-dihydro-1H-indene is a derivative of indane, which can be used in the synthesis of indanedione ethyl ester . This compound is obtained indirectly through the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .
Methods of Application or Experimental Procedures
The reaction involves the use of metallic sodium and ethanol as a catalyst to react diethyl phthalate with ethyl acetate. The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt .
Results or Outcomes
The reaction yields indanedione ethyl ester, a derivative of indane .
Design of Empathogen-Entactogens
Summary of the Application
2-bromo-2,3-dihydro-1H-indene derivatives have been used in the design of empathogen-entactogens, which are very close derivatives of other empathogen-entactogens such as MDMA and MDA .
Results or Outcomes
One of the compounds, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells .
Gas Phase Thermochemistry
Specific Scientific Field
Physical Chemistry, Thermochemistry
Summary of the Application
2-bromo-2,3-dihydro-1H-indene has been studied in the field of gas phase thermochemistry . This involves the study of energy and heat associated with chemical reactions, particularly in the gas phase .
Methods of Application or Experimental Procedures
The compound is analyzed using various techniques such as electron ionization and gas chromatography .
Results or Outcomes
The results of these studies provide valuable data about the compound’s thermochemical properties, which can be used in various scientific and industrial applications .
Solvent Dependent Photobehaviour
Summary of the Application
2-bromo-2,3-dihydro-1H-indene derivatives have been studied for their photobehaviour in different solvents .
Methods of Application or Experimental Procedures
The photoreaction is envisaged to occur through β-cleavage in which homolytic cleavage of C2–Br bond occurs preferentially .
Results or Outcomes
The photoreaction leads to the formation of a mixture of photoproducts depending upon the solvent employed .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYDCTAPNKFTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450055 | |
| Record name | 2-BROMOINDAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-2,3-dihydro-1H-indene | |
CAS RN |
17623-96-0 | |
| Record name | 2-BROMOINDAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



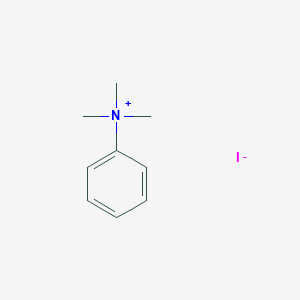
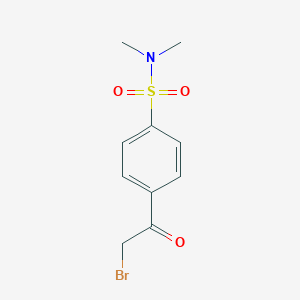

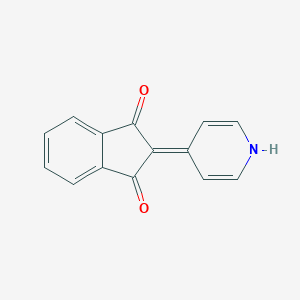
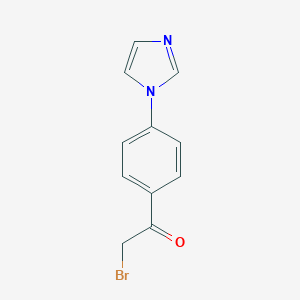
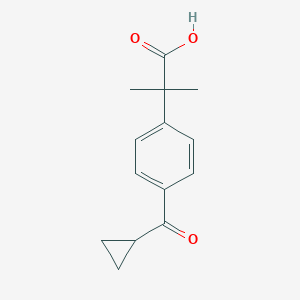
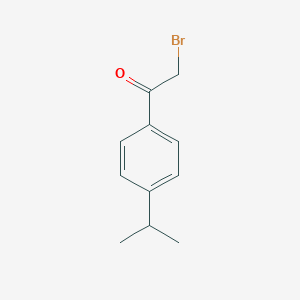

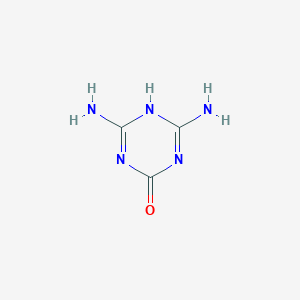

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)

